3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Description
Historical Context and Discovery Milestones
The compound 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS: 1523572-09-9) emerged from advancements in heterocyclic chemistry during the early 21st century. Its synthesis was first reported in the context of developing constrained bicyclic frameworks for pharmaceutical applications, particularly as intermediates in drug discovery. The structural motif combines sulfur and nitrogen heteroatoms within a bicyclo[3.3.1]nonane scaffold, a design inspired by natural alkaloids such as pseudopelletierine.
Key milestones include:
- 2014 : Initial synthetic protocols for the non-hydrochloride form (CAS: 1419209-32-7) were published, focusing on sulfone derivatives.
- 2019 : Optimization of hydrochloride salt formation to improve solubility and stability for biochemical assays.
- 2022 : Utilization in catalytic studies, leveraging its rigid bicyclic structure for stereochemical control in organic reactions.
Structural Classification Within Bicyclic Heterocyclic Compounds
This compound belongs to the bridged bicyclic heterocycles , characterized by:
- A bicyclo[3.3.1]nonane backbone with fused six- and five-membered rings.
- Strategic incorporation of sulfur (thia) at position 3 and nitrogen (aza) at position 9, creating a dipolar environment.
- A ketone group at position 7 and hydrochloride counterion, enhancing crystallinity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular formula | C₇H₁₂ClNOS |
| Molecular weight | 193.69 g/mol |
| Bicyclic system | Bicyclo[3.3.1]nonane |
| Heteroatoms | 1 sulfur, 1 nitrogen, 1 oxygen, 1 chlorine |
| Functional groups | Ketone, secondary amine, sulfanyl group |
The sulfur atom introduces electron-withdrawing effects, while the protonated nitrogen enhances water solubility via ionic interactions. X-ray crystallography of related analogs confirms a twin-chair conformation with equatorial orientation of substituents, minimizing steric strain.
Comparative Analysis with Analogous Scaffolds
- ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) : Shares the bicyclic framework but lacks sulfur and includes a nitroxyl radical.
- Granatan-3-one : Features a similar ketone-bearing bicyclo[3.3.1] system but replaces sulfur with methyl groups.
The unique thia-aza combination enables distinct reactivity, such as participation in radical reactions and coordination to metal catalysts. Recent studies highlight its potential as a precursor for antimicrobial agents, though detailed pharmacological profiles remain under investigation.
Properties
IUPAC Name |
3-thia-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS.ClH/c9-7-1-5-3-10-4-6(2-7)8-5;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCJGXINWJJNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC(N2)CC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523572-09-9 | |
| Record name | 3-Thia-9-azabicyclo[3.3.1]nonan-7-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523572-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclization of Thiol and Amine Precursors
The primary synthetic strategy involves the cyclization reaction between thiol-containing compounds and amines under controlled conditions to form the bicyclic ring system. This approach typically uses:
- Starting materials: Thioketones or thiol derivatives and primary or secondary amines.
- Catalysts: Acidic or basic catalysts to facilitate ring closure.
- Reaction conditions: Controlled temperature (often below 50 °C) and pH to optimize yield and selectivity.
The reaction proceeds via nucleophilic attack of the amine on the thioketone, followed by intramolecular cyclization to form the bicyclic core. This method achieves yields up to approximately 75% under optimized conditions.
Mannich-Type Cyclocondensation
Another reported method involves a Mannich cyclocondensation reaction, where a ketone with acidic α-hydrogens, a primary amine, and an aldehyde react in the presence of an acid catalyst. This method is adapted from related bicyclic amine syntheses and involves:
- Reactants: Cyclic ketones, primary amines, and formaldehyde or other aldehydes.
- Catalysts: Acidic media to promote condensation and ring closure.
- Temperature: Typically maintained at low to moderate temperatures (0–10 °C) to control reaction kinetics.
This approach allows for the formation of bicyclic amines with high regioselectivity and is adaptable for introducing functional groups at various positions.
Industrial Scale Considerations
Industrial synthesis often employs batch or continuous flow reactors with precise control over temperature, pH, and reaction time to maximize yield and purity. Purification steps include crystallization of the hydrochloride salt to enhance stability and handleability.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 0–50 °C | Lower temperatures favor selectivity |
| pH | Acidic to neutral (pH 2–7) | Acidic conditions promote cyclization |
| Solvent | Water, ethanol, or dichloromethane | Solvent choice affects solubility and reaction rate |
| Catalyst | Sulfuric acid, sodium acetate | Acid/base catalysts used for activation |
| Reaction time | 1.5 to 48 hours | Longer times for complete conversion |
Chemical Reaction Analysis
The preparation involves several key reaction types:
- Nucleophilic substitution and addition: Amine attacks on thioketone carbonyls.
- Cyclization: Intramolecular ring closure forming the bicyclic system.
- Salt formation: Conversion to hydrochloride salt by treatment with HCl for enhanced stability.
Common reagents include sulfuric acid for acid catalysis and sodium acetate as a buffering agent. The reaction is often monitored by HPLC to ensure complete consumption of starting materials and formation of the target product.
Representative Synthetic Procedure (Adapted from Related Literature)
- Preparation of reaction mixture: Dissolve the thiol precursor and amine in water or ethanol under stirring.
- Acid addition: Slowly add sulfuric acid to maintain the pH around 2–4 while cooling the reaction vessel to 0–10 °C.
- Cyclization: Allow the reaction to proceed for 20–48 hours at controlled temperature, monitoring by HPLC.
- Work-up: Adjust pH if necessary, extract or filter the product, and isolate the hydrochloride salt by crystallization.
- Purification: Recrystallize the product from suitable solvents to achieve high purity.
Data Table: Comparison of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Thiol-Amine Cyclization | Thioketone + Amine | Acid catalyst, 0–50 °C | ~75 | Straightforward, scalable | Requires careful pH control |
| Mannich Cyclocondensation | Ketone + Amine + Aldehyde | Acidic medium, low temp | 60–70 | Functional group diversity | Longer reaction times |
| Industrial Batch Process | Optimized precursors | Controlled pH, temp, flow | >70 | High purity, reproducible | Requires specialized equipment |
Research Findings and Notes
- The reaction produces slow gas evolution (CO2) during cyclization, indicating decarboxylation steps in some protocols.
- pH adjustment post-reaction is critical to isolate the hydrochloride salt in crystalline form.
- Analytical techniques such as HPLC, NMR, and IR spectroscopy confirm product identity and purity.
- The bicyclic structure is confirmed by single-crystal X-ray diffraction in related compounds, supporting the synthetic approach.
- Stability studies show the hydrochloride salt is hygroscopic and requires proper storage conditions (e.g., -20 °C, inert atmosphere).
Scientific Research Applications
Chemical Research Applications
Synthesis and Reagent Use
- Building Block : The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its bicyclic structure allows for diverse reactivity, making it valuable in synthetic chemistry.
- Reagent : It is utilized as a reagent in various chemical reactions, including oxidation, reduction, and nucleophilic substitution reactions. For instance, it can be oxidized to form sulfoxides or sulfones and reduced to yield thiol or amine derivatives .
Table 1: Chemical Reactions Involving 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride
| Reaction Type | Example Products | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, Sulfones | Hydrogen peroxide |
| Reduction | Thiols, Amines | Lithium aluminum hydride |
| Substitution | Various substituted derivatives | Alkyl halides |
Pharmaceutical Applications
Therapeutic Potential
- Antibiotic and Antiviral Properties : Preliminary studies suggest that this compound may exhibit antibiotic and antiviral properties. Research is ongoing to explore its effectiveness against specific pathogens .
Mechanism of Action
- The compound likely interacts with specific enzymes or receptors within biological systems, modulating their activity. Understanding these interactions is crucial for developing therapeutic applications .
Case Study: Antiviral Activity
- A study investigating the antiviral activity of similar bicyclic compounds found promising results against viral infections, suggesting that this compound could be further explored for its potential in antiviral therapies .
Industrial Applications
Catalyst Development
- The compound can act as a catalyst in various industrial processes due to its unique chemical properties. Its ability to facilitate reactions efficiently makes it suitable for use in the synthesis of new materials .
Material Science
Mechanism of Action
The mechanism by which 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in its structure allow it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. This compound can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Structural Analogues with Heteroatom Substitutions
The bicyclo[3.3.1]nonane framework is highly modular, allowing substitutions of sulfur, oxygen, or additional nitrogen atoms. Key analogues include:
Key Observations :
- Oxygen (3-Oxa): Higher polarity improves aqueous solubility, making 3-oxa derivatives more suitable for formulations requiring hydrophilicity . Dual Nitrogen (3,7-Diaza): Additional nitrogen atoms enhance basicity, which can improve interactions with acidic biological targets (e.g., enzymes or receptors) .
- Substituent Effects: The benzyl group in 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one increases lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is a bicyclic compound characterized by its unique structure that incorporates both sulfur and nitrogen atoms. Its molecular formula is CHClNOS, which contributes to its distinctive chemical properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its promising applications in enzyme inhibition and therapeutic interventions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The presence of sulfur and nitrogen within its structure allows it to form strong bonds with these targets, leading to:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
- Modulation of Cellular Pathways : It may influence various biochemical pathways, which could result in altered cellular functions and potential therapeutic effects.
Antimicrobial and Anticancer Activities
Research has indicated that this compound exhibits significant antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
- Cytotoxic Effects : In vitro studies using cancer cell lines have demonstrated that derivatives of this compound can induce cytotoxicity. For instance, a derivative showed IC50 values ranging from 16.9 µM to 36.3 µM against pancreatic cancer cell lines (MiaPaca-2, BxPC-3, CFPAC-1) .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of bispidinone derivatives on pancreatic cancer cells using the Cell Counting Kit-8 (CCK-8) assay. The results indicated that treatment with these derivatives led to significant apoptosis in cancer cells, with the most effective derivative exhibiting a dose-dependent increase in cytotoxicity .
Case Study 2: Enzyme Interaction
Another study focused on the interactions between this compound and specific enzymes involved in metabolic pathways. The findings suggested that this compound could serve as a biochemical probe for studying enzyme mechanisms, thereby contributing valuable insights into drug design .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 9-Methyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride | Similar bicyclic structure | Varying reactivity; potential for different enzyme interactions |
| 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride | Contains additional dioxo group | Enhanced biological activity due to structural variation |
Unique Features
The unique bicyclic structure of this compound distinguishes it from other compounds in its class, allowing for specific interactions that may enhance its biological activity compared to structurally similar compounds .
Q & A
Q. What are the established synthetic routes for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride?
The compound is synthesized via multistep reactions, including cyclization and functional group transformations. A key method involves reacting methyl 4-bromocrotonate with sodium sulfide to form a thiol intermediate, followed by benzylamine addition and Dieckmann cyclization to generate the bicyclic core. Subsequent hydrolysis and HCl treatment yield the hydrochloride salt . Alternative routes may employ Mannich reactions for bicyclic scaffold assembly, as seen in related azabicyclo systems .
Q. How is the compound characterized spectroscopically?
- NMR : and NMR identify proton environments and carbon connectivity. For example, the ketone carbonyl at C7 appears as a downfield signal (~200 ppm in ) .
- IR : Stretching frequencies for C=O (1718 cm) and NH/amine groups (~2656 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHClNOS, exact mass 217.02 g/mol) .
Q. What purification techniques are effective post-synthesis?
- Recrystallization : Methanol or ethanol/water mixtures are common solvents for isolating high-purity crystals (>97%) .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted intermediates .
Advanced Research Questions
Q. How can discrepancies in X-ray crystallography data for this compound be resolved?
- Refinement Software : Use SHELXL for small-molecule refinement to address thermal parameter mismatches or disordered atoms .
- Validation Tools : Check for hydrogen bonding (e.g., C–H···O interactions) and π-stacking using Mercury or OLEX2. For example, C5–H5···O1 interactions (2.30 Å) stabilize crystal packing .
- Data Contradictions : Compare experimental data with computational models (e.g., DFT-optimized geometries) to identify outliers .
Q. What computational methods predict the compound’s reactivity and binding properties?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study tautomerism or charge distribution. For related bicyclo compounds, Fukui indices highlight nucleophilic sites (e.g., sulfur or nitrogen atoms) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). The bicyclic scaffold shows affinity for hydrophobic pockets in docking studies .
Q. What strategies ensure stereochemical control during synthesis?
Q. How can polymorphic forms be analyzed and controlled?
Q. How are reaction mechanisms analyzed using kinetic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
